molecular formula C20H32O8Si3 B14361491 [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) CAS No. 90162-39-3

[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)

Cat. No.: B14361491
CAS No.: 90162-39-3
M. Wt: 484.7 g/mol
InChI Key: CQKFEGILRHGGHW-UHFFFAOYSA-N
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Description

[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silane groups attached to a phenylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 1,4-dibromobenzene and trimethoxysilane.

    Catalyst: A palladium-based catalyst is commonly used.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) has a wide range of applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic polymers and coatings.

    Chemistry: Employed in the development of new catalysts and reagents for organic synthesis.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Industry: Utilized in the production of adhesives, sealants, and surface treatments for various substrates.

Mechanism of Action

The mechanism of action of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound’s reactivity is influenced by the presence of methoxy groups, which can be hydrolyzed to form reactive silanols. These silanols can then condense to form stable siloxane linkages, contributing to the formation of polymeric structures.

Comparison with Similar Compounds

[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can be compared with other similar organosilicon compounds, such as:

    [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethoxysilane.

    [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triethoxysilane): Similar structure but with triethoxysilane groups.

    [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triphenylsilane): Similar structure but with triphenylsilane groups.

The uniqueness of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) lies in its specific reactivity and the ability to form stable siloxane bonds, making it suitable for various applications in materials science and industry.

Properties

CAS No.

90162-39-3

Molecular Formula

C20H32O8Si3

Molecular Weight

484.7 g/mol

IUPAC Name

dimethoxy-bis(4-trimethoxysilylphenyl)silane

InChI

InChI=1S/C20H32O8Si3/c1-21-29(22-2,17-9-13-19(14-10-17)30(23-3,24-4)25-5)18-11-15-20(16-12-18)31(26-6,27-7)28-8/h9-16H,1-8H3

InChI Key

CQKFEGILRHGGHW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(C2=CC=C(C=C2)[Si](OC)(OC)OC)OC

Origin of Product

United States

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